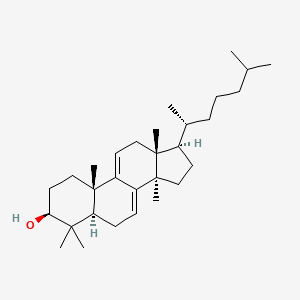
Dihydroagnosterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroagnosterol is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Biochemical Significance
Dihydroagnosterol plays a crucial role in the biosynthesis of cholesterol and other sterols. It acts as an intermediate compound in the metabolic pathways that convert lanosterol into various sterols, which are vital for cellular functions and membrane integrity. Research has shown that disruptions in cholesterol synthesis can lead to significant health issues, including cardiovascular diseases and metabolic disorders .
Cholesterol Synthesis Pathway
The pathway of cholesterol synthesis includes several key steps:
- Conversion of acetyl-CoA to acetoacetyl-CoA
- Transformation into 3-hydroxy-3-methylglutaryl-CoA
- Reduction to mevalonic acid
- Formation of lanosterol, which can be further reduced to this compound.
This pathway highlights the importance of this compound as a precursor in sterol metabolism, which is essential for understanding cholesterol-related diseases .
Treatment of Cataracts
Recent studies have indicated that this compound may have therapeutic applications in treating cataracts. It has been shown to disrupt the aggregation of intracrystalline proteins, which is a significant factor in cataract formation. This property suggests that this compound could be developed into a treatment option for this common eye condition .
Skin Conditioning Agents
This compound is also utilized in cosmetic formulations as a skin conditioning agent. Its moisturizing properties make it suitable for products aimed at improving skin hydration and texture. Comparative studies have demonstrated its effectiveness relative to other conditioning agents .
Isolation Techniques
The isolation of this compound from natural sources has been explored using various chromatographic techniques. For instance, high-performance counter-current chromatography has been employed to separate this compound from lanolin, achieving high purity levels (99%) for further research applications .
Comparative Efficacy Studies
In comparative studies examining the efficacy of this compound versus other sterols, it was found that its unique structure contributes to its biological activity. The compound's ability to modulate cellular functions makes it a candidate for further investigation in pharmacology and biochemistry .
Data Tables
Eigenschaften
CAS-Nummer |
2644-75-9 |
|---|---|
Molekularformel |
C30H50O |
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h12,15,20-22,25-26,31H,9-11,13-14,16-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1 |
InChI-Schlüssel |
ZCBDFGFNCFLBOL-BQNIITSRSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Dihydroagnosterol; NSC 107127; NSC-107127; NSC107127; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















